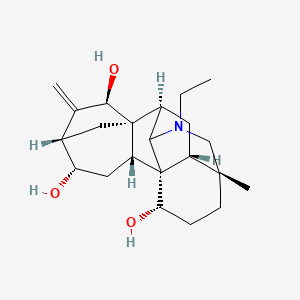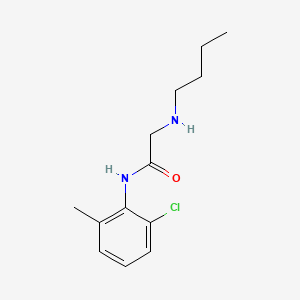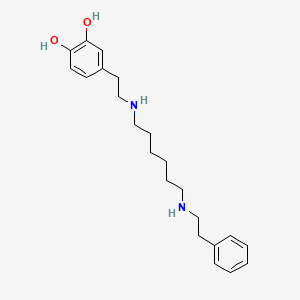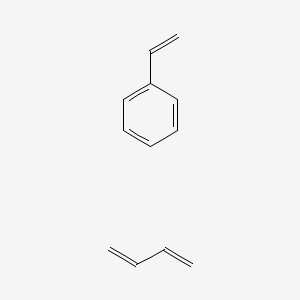
Napelline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Napelline is a diterpenoid alkaloid isolated from the plant Aconitum kusnezoffii, a widely-cultivated herbaceous perennial known for its toxicity and historical use in traditional medicine . This compound is part of a larger class of natural products known for their complex structures and significant biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of napelline involves several intricate steps. One notable method is the Zhao/Ma synthesis, which begins with the TADDOL-catalyzed addition of methacrolein to a diene, followed by a series of reactions including hydrolysis, nitrile formation, and intramolecular Mannich cyclization . Another approach involves the stereospecific synthesis of a triketolactam intermediate, which is then converted to this compound through a series of rearrangements and reductions .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. Most production methods are confined to laboratory settings and focus on total synthesis from simpler organic compounds.
Análisis De Reacciones Químicas
Types of Reactions: Napelline undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the Zhao/Ma synthesis involves oxidative cyclization and reduction steps .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include methacrolein, TADDOL, and lithium aluminum hydride (LiAlH4). Reaction conditions often involve specific temperature controls and the use of catalysts to facilitate complex cyclizations and rearrangements .
Major Products: The major products formed from these reactions are intermediates that eventually lead to the formation of this compound. These include diketones, enones, and triketones, which are crucial for the final cyclization steps .
Aplicaciones Científicas De Investigación
Napelline has shown potential in various scientific research applications. It has been investigated for its anticancer properties, particularly in brain tumor models where it exhibited cytotoxic effects and induced apoptosis in glioma cells . Additionally, this compound has been studied for its potential in stimulating the regeneration of hemopoietic tissue in cases of cytostatic myelosuppression . Its unique structure and biological activity make it a valuable compound for further research in medicinal chemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of napelline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate hemopoietic progenitor cells and increase the feeder capacity of stromal elements in the bone marrow . In cancer research, this compound induces apoptosis by up-regulating and down-regulating specific genes involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Napelline is part of a group of diterpenoid alkaloids that include compounds like aconitine, songorine, and talatisamine . Compared to these compounds, this compound exhibits unique biological activities, such as higher anticancer activity compared to talatisamine . Its structural complexity and specific interactions with molecular targets distinguish it from other similar alkaloids.
List of Similar Compounds:- Aconitine
- Songorine
- Talatisamine
- Dehydrothis compound
- 12-epi-Napelline
Propiedades
Fórmula molecular |
C22H33NO3 |
|---|---|
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
(1R,2R,4S,5S,7R,8R,9R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol |
InChI |
InChI=1S/C22H33NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-19,24-26H,2,4-10H2,1,3H3/t12-,13-,14-,15+,16+,17-,18?,19+,20-,21-,22-/m0/s1 |
Clave InChI |
AZAZKLKDEOMJBJ-BOPAMEKVSA-N |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C |
SMILES isomérico |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]56[C@H]4C[C@@H]([C@@H](C5)C(=C)[C@H]6O)O)O)C |
SMILES canónico |
CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C |
Sinónimos |
napelline |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(2S,7R)-3-ethyl-17-methyl-6-propan-2-yl-3,6,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),11,13,15-tetraene](/img/structure/B1196280.png)

